
Revaprazan-d3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Revaprazan-d3 Hydrochloride is a deuterated form of Revaprazan Hydrochloride, a potassium-competitive acid blocker. It is used primarily for the treatment of acid-related gastrointestinal disorders such as gastritis, gastric ulcers, and duodenal ulcers. The compound works by inhibiting the proton pump in the stomach lining, thereby reducing gastric acid secretion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Revaprazan-d3 Hydrochloride involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving 4-fluoroaniline and dimethylpyrimidine.
Deuteration: The deuterium atoms are introduced through a hydrogen-deuterium exchange reaction, typically using deuterated solvents and catalysts.
Final Assembly: The deuterated pyrimidine core is then coupled with a tetrahydroisoquinoline derivative to form the final product, which is subsequently converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the condensation and deuteration reactions.
Purification: The crude product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.
化学反应分析
Types of Reactions
Revaprazan-d3 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidative and reductive metabolites, as well as substituted derivatives.
科学研究应用
Revaprazan-d3 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of deuterated drugs.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating acid-related gastrointestinal disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Revaprazan-d3 Hydrochloride exerts its effects by inhibiting the proton pump (H+/K+ ATPase) in the gastric parietal cells. This inhibition prevents the exchange of potassium ions with hydrogen ions, thereby reducing the secretion of gastric acid. The molecular targets include the proton pump itself, and the pathways involved are primarily related to acid secretion and regulation.
相似化合物的比较
Similar Compounds
Vonoprazan: Another potassium-competitive acid blocker with similar mechanisms but different pharmacokinetic profiles.
Tegoprazan: Similar to Revaprazan but with a different chemical structure and slightly varied efficacy.
Fexuprazan: Another compound in the same class, currently under clinical development.
Uniqueness
Revaprazan-d3 Hydrochloride is unique due to its deuterated form, which offers improved metabolic stability and a longer half-life compared to its non-deuterated counterpart. This makes it particularly useful in pharmacokinetic studies and clinical research.
属性
CAS 编号 |
1346602-51-4 |
|---|---|
分子式 |
C₂₂H₂₁D₃ClFN₄ |
分子量 |
401.92 |
同义词 |
4-(3,4-Dihydro-1-(methyl-d3)-2(1H)-isoquinolinyl)-N-(4-fluorophenyl)-5,6-dimethyl-2-pyrimidinamine Hydrochloride; 5,6-Dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-d3_x000B_1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine hydrochloride; Revaprazan Hydrochlorid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


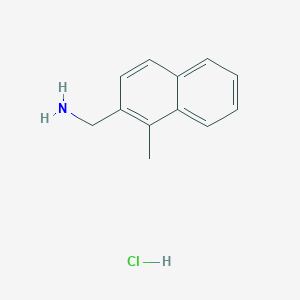
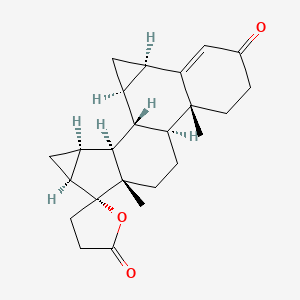
![2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin](/img/structure/B1146246.png)
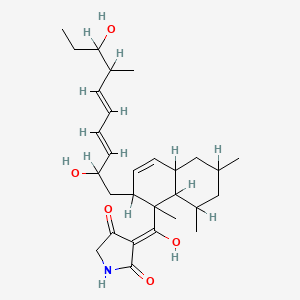
![Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]-](/img/structure/B1146253.png)
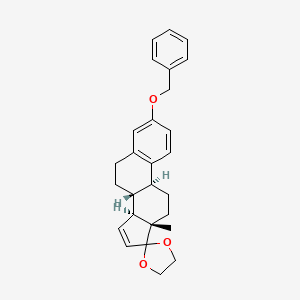
![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)
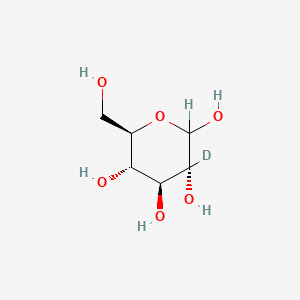
![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)
